PP121

概要

説明

PP-121は、複数の受容体型チロシンキナーゼとホスホイノシチド3-キナーゼファミリーキナーゼに対して強力な活性を示すことが知られている多標的阻害剤です。 血小板由来成長因子受容体、造血細胞キナーゼ、ラパマイシン標的タンパク質、血管内皮成長因子受容体2、プロトオンコジーンチロシンタンパク質キナーゼSrc、およびアベルソンマウス白血病ウイルスがん遺伝子相同体1に対して有意な阻害効果を示しています .

科学的研究の応用

PP-121 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in cell biology to investigate the role of kinases in cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit multiple kinases involved in tumor growth and survival.

Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents

作用機序

PP-121は、複数の受容体型チロシンキナーゼとホスホイノシチド3-キナーゼファミリーキナーゼを阻害することで効果を発揮します。これらのキナーゼのATP結合部位に結合して、活性化とその後の下流シグナル伝達を阻害します。 この阻害は、細胞増殖の抑制、アポトーシスの誘導、血管新生阻害につながります .

生化学分析

Biochemical Properties

PP121 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit calcium mobilization by switching certain ion channels . These include L-type voltage-dependent Ca2+ channels (L-VDCCs), nonselective cation channels (NSCCs), transient receptor potential channels (TRPCs), Na+/Ca2+ exchangers (NCXs), and K+ channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by downregulating inflammatory factors, mucins, and the mitogen-activated protein kinase (MAPK)/Akt signaling pathway . This leads to the relief of asthmatic pathological features, including airway hyperresponsiveness, systematic inflammation, and mucus secretion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways in cells , which can stop viral replication at concentrations that are nontoxic to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been observed that this compound can relieve typical pathological signs in an asthma mouse model .

準備方法

合成経路と反応条件

PP-121の合成には、ピラゾリルピリジン骨格の形成が含まれます。重要なステップには以下が含まれます。

ピラゾール環の形成: 適切な前駆体を制御された条件下で環化することにより、ピラゾール環が形成されます。

ピリジン環の形成: このステップでは、縮合や環化などの反応を介してピリジン環が構築されます。

工業生産方法

PP-121の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために反応条件の最適化が行われます。 自動反応器や連続フローシステムの使用により、生産プロセスの効率を向上させることができます .

化学反応の分析

PP-121は、以下を含むさまざまな化学反応を起こします。

酸化: PP-121は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応は、化合物上の官能基を修飾するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱酸素化生成物を生成する可能性があります .

科学研究への応用

PP-121は、幅広い科学研究への応用があります。

化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 細胞生物学で、キナーゼが細胞増殖、分化、アポトーシスで果たす役割を調査するために使用されます。

医学: 腫瘍の増殖と生存に関与する複数のキナーゼを阻害する能力により、がん治療の潜在的な治療薬として研究されています。

類似化合物との比較

PP-121は、多標的阻害プロファイルが特徴です。類似の化合物には以下が含まれます。

イマチニブ: Bcr-Abl、血小板由来成長因子受容体、およびc-Kitを阻害します。

スニチニブ: 血管内皮成長因子受容体、血小板由来成長因子受容体、およびc-Kitを標的としています。

特性

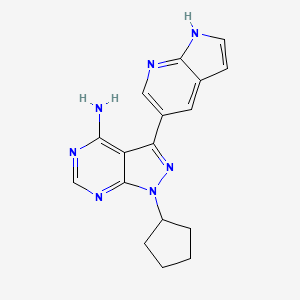

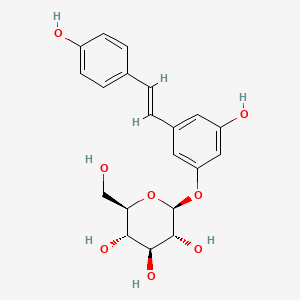

IUPAC Name |

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXTLZYXZNATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648002 | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092788-83-4 | |

| Record name | PP-121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092788834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PP-121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1092788-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PP-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9VB06146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PP121 exhibits inhibitory activity against multiple kinases, including mTOR, RET, and VEGFR2. [, , , ] This multi-targeted approach distinguishes it from more selective kinase inhibitors.

- mTOR inhibition: By inhibiting mTOR, this compound disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. This mechanism contributes to its anticancer activity, particularly in ovarian cancer. [, ]

- RET inhibition: this compound's ability to inhibit RET, a receptor tyrosine kinase, presents a potential therapeutic approach for treating medullary thyroid carcinoma (MTC). RET signaling plays a crucial role in MTC development and progression. []

- VEGFR2 inhibition: this compound's inhibitory effect on VEGFR2, a key regulator of angiogenesis, adds another layer to its anticancer activity. By suppressing VEGFR2, this compound can potentially limit tumor growth by disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen. []

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into its material compatibility or stability under various conditions beyond biological contexts.

A: this compound is a kinase inhibitor, meaning it binds to and inhibits the catalytic activity of specific kinases. [, , ] It is not a catalyst itself. Its applications stem from its ability to disrupt kinase-mediated signaling pathways, making it a potential therapeutic agent for diseases like cancer.

ANone: The provided research does not offer specific insights into the SAR of this compound. Further research is needed to understand how modifications to its structure might affect its activity, potency, and selectivity.

A: The provided research papers focus primarily on in vitro and preclinical in vivo studies, with limited information on the detailed PK/PD profile of this compound. While one study mentions this compound inhibiting ovarian cancer metastasis and reducing tumor growth in an in vivo model, specific details regarding absorption, distribution, metabolism, and excretion (ADME) were not elaborated upon. []

ANone: Several studies demonstrate the anticancer potential of this compound using both in vitro and in vivo models:

- Ovarian cancer: this compound effectively inhibits ovarian cancer cell adhesion, invasion, and proliferation in vitro. [] In mouse models, it prevents ovarian cancer metastasis, prolongs survival, and reduces tumor growth. []

- Prostate cancer: Computational modeling identified this compound as a potential therapeutic for metastatic, castration-resistant prostate cancer (mCRPC). [, ] In vitro and in vivo studies confirmed its ability to suppress CRPC growth. [] Interestingly, combining this compound with docetaxel, a standard chemotherapy drug, significantly enhanced tumor reduction and survival in a mouse model of bone metastatic CRPC, surpassing the efficacy of docetaxel alone. []

- Non-small cell lung cancer (NSCLC): this compound exhibited antitumorigenic effects in NSCLC cell lines and patient-derived xenograft models. [] It downregulated pharmacodynamic targets and demonstrated potential to overcome resistance mechanisms associated with EGFR mutations and MET amplifications, both known to contribute to tyrosine kinase inhibitor resistance in NSCLC. []

A: While the provided research does not delve into specific resistance mechanisms to this compound, one study highlights a crucial observation in prostate cancer. [] While this compound effectively suppressed CRPC growth in subcutaneous models, resistance emerged in bone metastases. [] Combining this compound with docetaxel successfully overcame this resistance, indicating the potential for combination therapies to combat acquired resistance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)

![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)

![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)

![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)